molecular formula C26H37N3O5S2 B2356354 ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-88-5

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2356354
CAS RN: 449766-88-5
M. Wt: 535.72
InChI Key: HRXQINSSIDZWSE-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H37N3O5S2 and its molecular weight is 535.72. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis of Heterocyclic Systems

Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have shown the ability to react with benzoyl isothiocyanate, leading to thioureido derivatives that, upon intramolecular cyclization, furnish thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Such compounds, through further alkylation, can result in the formation of new pentacyclic systems, including furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and pyrimido[2,1-b][1,3]thiazin-7(8)-ones. These reactions highlight the potential for creating structurally diverse heterocyclic systems with promising antimicrobial activity, particularly against Staphylococcus aureus for some synthesized compounds (Sirakanyan et al., 2015).

Synthetic Strategies for Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such synthetic strategies expand the scope of creating highly functionalized tetrahydropyridines, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2003).

Heterocyclization for Spiro Heterocyclic Compounds

Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pynole-3-carboxylates' reaction with indan-1,3-dione and acyclic enamines highlights a three-component spiro heterocyclization process. This synthesis route leads to the production of compounds such as 3-benzoyl-2-methyl-2′,5-dioxo-5′-prienyl-1,1′,2′,5-tetrahydrospiro[indeno[1,2-b]pyridine-4,3′-pyrroles]. These spiro heterocyclic compounds represent a class of structurally unique chemicals with potential for further exploration in various fields of chemical research (Sal’nikova et al., 2019).

Development of Thieno[2,3-d]Pyrimidines with Biological Activity

Ethyl 2-amino-5-ethylthiophene-3-carboxylate's reaction with benzoylisothiocyanate followed by further chemical transformations has led to the synthesis of 2-thio-thieno[2,3-d]pyrimidine-4-ones. These compounds, upon reaction with RX, give rise to novel compounds with significant inhibitory activities against the root and stalk of certain plants at specific dosages, indicating their potential as herbicidal agents (Wang et al., 2010).

properties

IUPAC Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O5S2/c1-5-8-15-29(16-9-6-2)36(32,33)20-12-10-19(11-13-20)24(30)27-25-23(26(31)34-7-3)21-14-17-28(4)18-22(21)35-25/h10-13H,5-9,14-18H2,1-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXQINSSIDZWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

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